Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate

5-LOX inhibition anti-inflammatory screening negative control compound

Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate (CAS: 681841-16-7) is a synthetic sulfonamide derivative belonging to the naphthalene-1-sulfonamide β-amino acid ester class. Its structure features a 4-methoxynaphthalene-1-sulfonamido group linked to a 4-methoxyphenyl-substituted β-alanine ethyl ester backbone (PubChem CID: 3408466; molecular formula C₂₃H₂₅NO₆S; MW 443.5 g/mol).

Molecular Formula C23H25NO6S
Molecular Weight 443.51
CAS No. 681841-16-7
Cat. No. B2678956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate
CAS681841-16-7
Molecular FormulaC23H25NO6S
Molecular Weight443.51
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
InChIInChI=1S/C23H25NO6S/c1-4-30-23(25)15-20(16-9-11-17(28-2)12-10-16)24-31(26,27)22-14-13-21(29-3)18-7-5-6-8-19(18)22/h5-14,20,24H,4,15H2,1-3H3
InChIKeyKFJWGTKEJDZFLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate (CAS 681841-16-7): Naphthalene-1-Sulfonamide β-Amino Acid Ester Profile


Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate (CAS: 681841-16-7) is a synthetic sulfonamide derivative belonging to the naphthalene-1-sulfonamide β-amino acid ester class. Its structure features a 4-methoxynaphthalene-1-sulfonamido group linked to a 4-methoxyphenyl-substituted β-alanine ethyl ester backbone (PubChem CID: 3408466; molecular formula C₂₃H₂₅NO₆S; MW 443.5 g/mol) [1]. Key computed physicochemical properties include an XLogP3-AA of 3.8, a topological polar surface area (TPSA) of 99.3 Ų, a single hydrogen bond donor, seven acceptors, and ten rotatable bonds [1]. The compound has been evaluated in vitro for inhibition of human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), where it demonstrated negligible activity (IC₅₀ > 10,000 nM in both assays), in contrast to structurally related naphthalene-1-sulfonamide FABP4 inhibitors that achieve nanomolar potency [2].

Why Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate Cannot Be Simply Replaced by Other Naphthalene-1-Sulfonamides


Naphthalene-1-sulfonamide derivatives exhibit widely divergent target engagement profiles that are exquisitely sensitive to the nature of the substituent attached to the sulfonamide nitrogen. The β-amino acid ester side chain in CAS 681841-16-7—specifically the 4-methoxyphenyl substitution at the β-carbon of the ethyl propanoate—renders this compound essentially inactive against 5-LOX and sEH (IC₅₀ > 10,000 nM in each case) [1]. By contrast, close structural analogs bearing a pentanoic acid linker or a fluorobenzoic acid moiety at the sulfonamide nitrogen achieve nanomolar-level inhibition of fatty acid binding protein 4 (FABP4), as evidenced by co-crystal structures (PDB: 5Y0G, 5Y12) and IC₅₀ values in the 1–2 μM range [2]. Even within the same β-amino acid ester subclass, substitution of the 4-methoxyphenyl group with a 3-nitrophenyl group (CAS: 681841-31-6) alters hydrogen-bonding capacity and electronic profile, potentially shifting target preference . These divergent activity profiles preclude generic substitution; procurement decisions must be guided by the specific biological or chemical context in which the compound is deployed.

Quantitative Differentiation Evidence for Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate (CAS 681841-16-7) vs. Closest Analogs


Negligible 5-Lipoxygenase (5-LOX) Inhibition vs. Sub-μM Naphthalene-1-Sulfonamide Inhibitors

CAS 681841-16-7 shows effectively no inhibition of human recombinant 5-LOX, with an IC₅₀ exceeding 10,000 nM in both cell-free (E. coli-expressed enzyme) and human PMNL-based assays [1]. This contrasts with active naphthalene-1-sulfonamide FABP4 inhibitors (e.g., 4-Fluoro-3-((4-methoxynaphthalene)-1-sulfonamido) benzoic acid) which achieve FABP4 IC₅₀ values of 1,650 nM [2], and with structurally distinct catechol-based 5-LOX inhibitors reported in the PhD thesis of Bruno (2015) that reach IC₅₀ values between 200 and 500 nM [3].

5-LOX inhibition anti-inflammatory screening negative control compound

Absence of Soluble Epoxide Hydrolase (sEH) Inhibition vs. Picomolar Potency sEH Inhibitors

CAS 681841-16-7 exhibits IC₅₀ > 10,000 nM for human recombinant sEH, measured by reduction in 6-methoxynaphthaldehyde formation using PHOME as substrate with a 1-minute preincubation [1]. In stark contrast, certain optimized naphthalene-1-sulfonamide derivatives achieve sEH inhibition at sub-nanomolar concentrations; for example, a compound in BindingDB (BDBM50445769, CHEMBL3104615) displays an sEH IC₅₀ of 0.125 nM in a baculovirus/Sf9 insect cell expression system [2].

sEH inhibition epoxide hydrolase screening selectivity profiling

Structural Differentiation: 4-Methoxyphenyl β-Substitution vs. 3-Nitrophenyl Analog CAS 681841-31-6

CAS 681841-16-7 bears an electron-donating 4-methoxyphenyl group at the β-carbon of the ethyl propanoate chain, with computed XLogP3-AA of 3.8, TPSA of 99.3 Ų, and one hydrogen bond donor [1]. The closest cataloged analog, ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(3-nitrophenyl)propanoate (CAS 681841-31-6), replaces the 4-methoxyphenyl with a 3-nitrophenyl group, introducing an electron-withdrawing nitro substituent that alters the molecular dipole, hydrogen-bond acceptor count, and TPSA .

SAR β-amino acid ester physicochemical properties hydrogen bonding

Absence of FABP4 Inhibitory Activity vs. Co-Crystallized Naphthalene-1-Sulfonamide FABP4 Ligands (PDB 5Y0G, 5Y12)

While no direct FABP4 inhibition data are available for CAS 681841-16-7, the compound lacks the carboxylic acid or fluorobenzoic acid moiety present in all co-crystallized naphthalene-1-sulfonamide FABP4 ligands such as 4-fluoro-3-((4-methoxynaphthalene)-1-sulfonamido) benzoic acid (PDB 5Y0G, FABP4 IC₅₀ = 1,650 nM) and 5-((4-methoxynaphthalene)-1-sulfonamido)pentanoic acid (PDB 5Y12) [1][2]. The ethyl ester in CAS 681841-16-7 cannot form the critical salt bridge with Arg126 and Arg106 in the FABP4 binding pocket that the carboxylate group engages in these co-crystal structures [1].

FABP4 lipid-binding protein diabetes atherosclerosis

Optimal Research and Procurement Application Scenarios for Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate (CAS 681841-16-7)


Negative Control Compound for 5-LOX and sEH Inhibitor Screening Cascades

CAS 681841-16-7 is ideally deployed as a structurally-matched negative control in 5-LOX and sEH biochemical assays, where its IC₅₀ > 10,000 nM confirms assay window integrity without confounding enzyme inhibition [1]. Its naphthalene-1-sulfonamide scaffold provides physicochemical similarity to active inhibitors, minimizing nonspecific artifacts from solubility or aggregation differences that would arise with an unmatched control.

Selectivity Counter-Screen Probe for Naphthalene-1-Sulfonamide FABP4 Inhibitor Programs

Given the established potency of select naphthalene-1-sulfonamide analogs against FABP4 (IC₅₀ ~1,650 nM for 5Y0G ligand), CAS 681841-16-7—which lacks the carboxylic acid pharmacophore required for FABP4 binding—can serve as a selectivity counter-screen tool to verify that observed cellular phenotypes are driven by FABP4 engagement rather than off-target sulfonamide effects [2][3].

β-Aryl-Substituted β-Amino Acid Ester Scaffold for Parallel SAR Libraries

CAS 681841-16-7 represents a specific β-substitution variant (4-methoxyphenyl) within the naphthalene-1-sulfonamide β-amino acid ester class. Its commercial availability enables procurement as a scaffold reference point for parallel SAR studies exploring the impact of aryl substitution (e.g., 4-methoxyphenyl vs. 3-nitrophenyl in CAS 681841-31-6) on potency, selectivity, and physicochemical properties [4].

Computational Chemistry Reference: Physicochemical Property Benchmarking

With computed XLogP3-AA of 3.8, TPSA of 99.3 Ų, 1 HBD, and 10 rotatable bonds, CAS 681841-16-7 provides a well-defined physicochemical reference point for computational ADMET modeling and property-based design within the naphthalene-1-sulfonamide chemical space [4]. It can be used to benchmark in silico predictions against experimentally determined properties when such data become available.

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